2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
Properties
IUPAC Name |
S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h1,4-5,7H,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEATJAAAMIVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route may include the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Prop-2-yn-1-yl Group: This step may involve a Sonogashira coupling reaction using a palladium catalyst.
Acetylation and Sulfanylation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions with various electrophiles, such as halogens or acids, to form substituted products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound may serve as a probe for studying biological processes, especially those involving sulfur and fluorine atoms.
Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. The acetylsulfanyl group may interact with thiol-containing enzymes, while the fluoro group can enhance binding affinity through hydrogen bonding or dipole interactions. The prop-2-yn-1-yl group may facilitate covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Key Observations :
Propargyl Reactivity : The propargyl group enables click chemistry applications (e.g., copper-catalyzed cycloaddition), a feature absent in methoxy- or phenyl-substituted analogues .
Acetylsulfanyl vs. Thioesters : The acetylsulfanyl group introduces a hydrolytically stable thioester linkage, contrasting with triazole-linked acetamides, which may exhibit lower metabolic stability .
Methodological Considerations for Characterization
Advanced tools like SHELXL () and ORTEP-III () are critical for resolving the Z-configuration and propargyl geometry via X-ray crystallography. Computational modeling (e.g., DFT) could further elucidate electronic effects of the fluoro and propargyl groups .
Biological Activity
The compound 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target structure have shown activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases related to cancer progression, such as GCN2 (General Control Nonderepressible 2) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 1.61 | Breast Cancer | GCN2 Inhibition |
| Compound B | 1.98 | Prostate Cancer | Apoptosis Induction |
| Target Compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure enhances antibacterial activity, likely through interference with bacterial cell wall synthesis .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 18 |
| Target Compound | TBD | TBD |
The biological activity of This compound is hypothesized to involve several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases that are crucial for tumor growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Bacterial Cell Function : The thiazole ring can interfere with bacterial metabolic processes.
Case Studies
A recent study evaluated the anticancer effects of a similar benzothiazole derivative in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, supporting the hypothesis that this class of compounds can effectively target cancer cells .
Another investigation focused on the antimicrobial properties against resistant bacterial strains. The compound demonstrated promising results, suggesting its potential as a new antibiotic agent .
Q & A
Basic: What synthetic strategies are employed for preparing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with:
Acyl substitution : Reacting a benzothiazole precursor with an acetylating agent (e.g., ethyl cyanoacetate) to introduce the acetamide backbone .
Functionalization : Fluorination at the 6-position via electrophilic substitution, followed by propynylation using propargyl bromide under basic conditions .
Thioester formation : Introducing the acetylsulfanyl group via nucleophilic displacement with potassium thioacetate .
Purification : Column chromatography or crystallization from ethanol/water mixtures to isolate the final product .
Basic: How is structural integrity confirmed post-synthesis?
Answer:
Key methods include:
- TLC : Monitoring reaction progress using chloroform:methanol (7:3) as the mobile phase .
- NMR/IR spectroscopy : Assigning peaks for the benzothiazole ring (δ 7.2–8.1 ppm in H NMR), fluoro substituent (δ -120 to -125 ppm in F NMR), and acetylsulfanyl group (ν 1680–1700 cm in IR) .
- X-ray crystallography : Resolving the (2Z)-configuration and dihydro-benzothiazole geometry using SHELXL for refinement .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Answer:
Data validation : Cross-check NMR/IR with computational predictions (e.g., DFT calculations) to confirm peak assignments .
Crystallographic refinement : Use SHELXL’s twin refinement or ORTEP-3 for visualizing disorder in the propynyl or fluoro groups .
Statistical analysis : Apply Hamilton’s R-factor ratio test to assess competing structural models .
Advanced: What crystallographic tools are recommended for structural analysis?
Answer:
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .
- Structure solution : SHELXD for phase problem resolution via dual-space methods .
- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms .
- Visualization : WinGX or ORTEP-3 for generating publication-quality thermal ellipsoid plots .
Advanced: How to design SAR studies for this compound?
Answer:
Systematic substitution : Replace the fluoro or propynyl groups with bioisosteres (e.g., chloro, ethynyl) to assess activity changes .
Biological assays : Test inhibition of benzothiazole-targeted enzymes (e.g., kinases) using IC measurements .
Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Advanced: How to optimize synthetic yield and scalability?
Answer:
DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent ratio) and analyze outcomes via response surface methodology .
Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., propynylation) to enhance reproducibility .
Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
Basic: What are the compound’s key physicochemical properties?
Answer:
- Solubility : Sparingly soluble in water; dissolves in DMSO or DMF (>10 mg/mL) .
- Melting point : 180–185°C (decomposition observed via DSC) .
- Stability : Store at -20°C under inert gas to prevent oxidation of the thioester group .
Advanced: How to analyze electronic effects of substituents on reactivity?
Answer:
Hammett analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic displacement at the thioester) .
UV-Vis spectroscopy : Monitor charge-transfer transitions between the benzothiazole and acetamide moieties .
Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of the fluoro group .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation .
- Waste disposal : Incinerate halogenated waste to prevent environmental release of fluorine byproducts .
Advanced: How to validate the compound’s biological activity mechanisms?
Answer:
Kinetic studies : Perform time-dependent enzyme inhibition assays to distinguish reversible vs. covalent binding .
Isotopic labeling : Use F or S radiolabels to track metabolic pathways .
Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
